molecular formula C20H11F3N2O4 B10914088 4-[3-(1,3-Benzodioxol-5-yl)-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridin-6-yl]phenol

4-[3-(1,3-Benzodioxol-5-yl)-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridin-6-yl]phenol

Cat. No.: B10914088
M. Wt: 400.3 g/mol
InChI Key: XBHIBERBSIXHOH-UHFFFAOYSA-N
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Description

4-[3-(1,3-Benzodioxol-5-yl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6-yl]phenol is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(1,3-Benzodioxol-5-yl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6-yl]phenol typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the isoxazole ring, the introduction of the trifluoromethyl group, and the coupling with the benzodioxole and phenol moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-[3-(1,3-Benzodioxol-5-yl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The isoxazole ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific pathway. For example, oxidation of the phenol group yields quinones, while nucleophilic substitution can introduce various functional groups in place of the trifluoromethyl group.

Scientific Research Applications

4-[3-(1,3-Benzodioxol-5-yl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6-yl]phenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[3-(1,3-Benzodioxol-5-yl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6-yl]phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(1,3-Benzodioxol-5-yl)-4-methylisoxazolo[5,4-b]pyridin-6-yl]phenol
  • 4-[3-(1,3-Benzodioxol-5-yl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6-yl]aniline

Uniqueness

4-[3-(1,3-Benzodioxol-5-yl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6-yl]phenol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties. This makes the compound particularly valuable in applications requiring specific electronic characteristics, such as in the development of advanced materials or pharmaceuticals.

Properties

Molecular Formula

C20H11F3N2O4

Molecular Weight

400.3 g/mol

IUPAC Name

4-[3-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-6-yl]phenol

InChI

InChI=1S/C20H11F3N2O4/c21-20(22,23)13-8-14(10-1-4-12(26)5-2-10)24-19-17(13)18(25-29-19)11-3-6-15-16(7-11)28-9-27-15/h1-8,26H,9H2

InChI Key

XBHIBERBSIXHOH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC4=C3C(=CC(=N4)C5=CC=C(C=C5)O)C(F)(F)F

Origin of Product

United States

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